molecular formula C7H14Cl2N4 B2684141 Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride CAS No. 2138534-33-3

Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride

Cat. No.: B2684141
CAS No.: 2138534-33-3
M. Wt: 225.12
InChI Key: WGKRAPDKCJAMGS-VJBFUYBPSA-N
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Description

Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride is a chemical compound that features a cyclopentane ring substituted with a triazole group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Triazole Group:

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the triazole or cyclopentane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines or oxides, while substitution reactions can introduce various functional groups onto the triazole or cyclopentane ring.

Scientific Research Applications

Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds or act as a nucleophile. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine: The base compound without the dihydrochloride salt.

    Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine monohydrochloride: A similar compound with a different salt form.

    Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine acetate: A similar compound with an acetate salt.

Uniqueness

Rel-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine dihydrochloride is unique due to its specific salt form, which can influence its solubility, stability, and bioavailability. The presence of the dihydrochloride salt can enhance the compound’s interaction with biological targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

(1R,2S)-2-(1,2,4-triazol-4-yl)cyclopentan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c8-6-2-1-3-7(6)11-4-9-10-5-11;;/h4-7H,1-3,8H2;2*1H/t6-,7+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKRAPDKCJAMGS-VJBFUYBPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2C=NN=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N2C=NN=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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